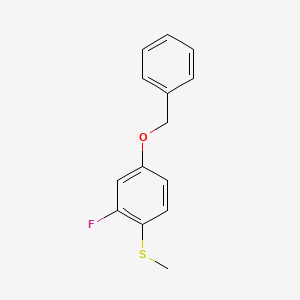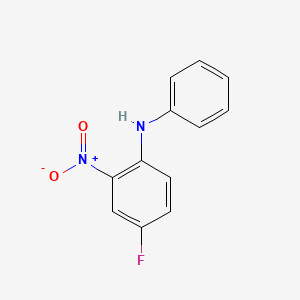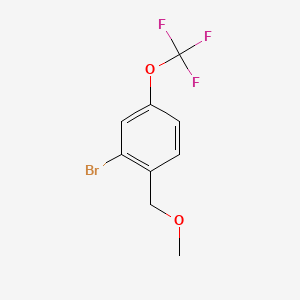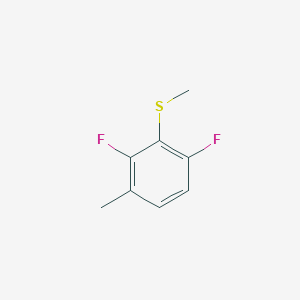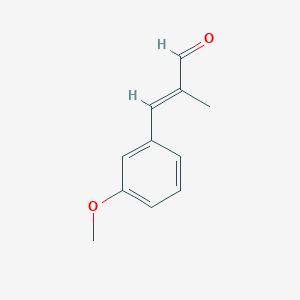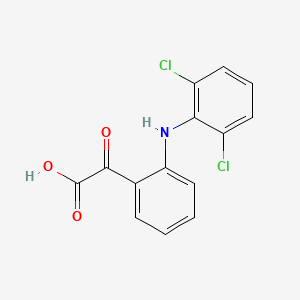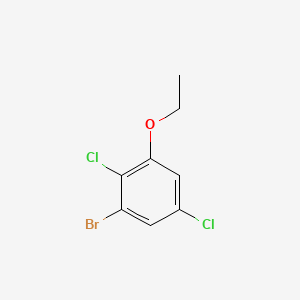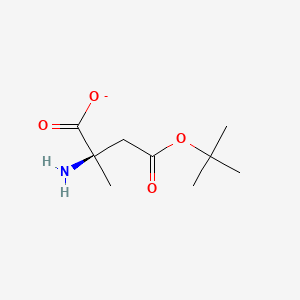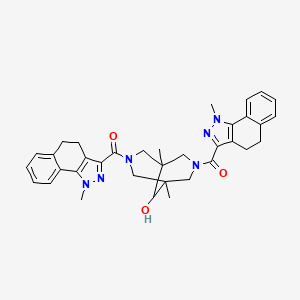
SARS-CoV-2-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-8 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader category of inhibitors designed to target specific proteins and pathways involved in the viral replication process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-8 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Key Intermediates: This involves the preparation of essential building blocks through reactions such as alkylation, acylation, and condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
SARS-CoV-2-IN-8 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the biological pathways involved in viral replication and host interaction.
Medicine: Investigated for its potential as a therapeutic agent to inhibit SARS-CoV-2 replication and treat COVID-19.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.
Mechanism of Action
SARS-CoV-2-IN-8 exerts its effects by targeting specific proteins and pathways involved in the viral replication process. The compound binds to the active site of the viral main protease, inhibiting its activity and preventing the cleavage of viral polyproteins. This disruption of the viral life cycle ultimately inhibits the replication and spread of the virus.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination to target viral proteases.
Uniqueness
SARS-CoV-2-IN-8 is unique in its specific targeting of the SARS-CoV-2 main protease, which is essential for viral replication. This specificity potentially reduces the likelihood of off-target effects and enhances its efficacy as an antiviral agent.
Conclusion
This compound represents a promising compound in the fight against COVID-19. Its unique mechanism of action, combined with its potential applications in various scientific fields, makes it a valuable tool for researchers and healthcare professionals alike. Continued research and development are essential to fully realize its potential and contribute to global efforts in combating the pandemic.
Properties
Molecular Formula |
C35H38N6O3 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[9-hydroxy-1,5-dimethyl-7-(1-methyl-4,5-dihydrobenzo[g]indazole-3-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(1-methyl-4,5-dihydrobenzo[g]indazol-3-yl)methanone |
InChI |
InChI=1S/C35H38N6O3/c1-34-17-40(31(42)27-25-15-13-21-9-5-7-11-23(21)29(25)38(3)36-27)19-35(2,33(34)44)20-41(18-34)32(43)28-26-16-14-22-10-6-8-12-24(22)30(26)39(4)37-28/h5-12,33,44H,13-20H2,1-4H3 |
InChI Key |
RZPWIZGGMAHMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC(C1O)(CN(C2)C(=O)C3=NN(C4=C3CCC5=CC=CC=C54)C)C)C(=O)C6=NN(C7=C6CCC8=CC=CC=C87)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


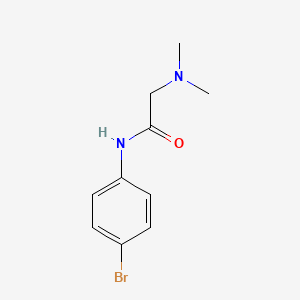
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
